2-(4-fluorophenyl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide
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Overview
Description
2-(4-fluorophenyl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide is a synthetic organic compound that features a fluorophenyl group and a tetrahydronaphthalenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide typically involves the following steps:
Formation of the fluorophenyl intermediate: This can be achieved through halogenation reactions where a phenyl ring is treated with fluorinating agents.
Introduction of the acetamide group: This step involves the reaction of the fluorophenyl intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Attachment of the tetrahydronaphthalenyl moiety: This can be done through a Friedel-Crafts alkylation reaction where the naphthalene derivative is alkylated with the acetamide intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology
Drug Development: The compound may serve as a lead compound in the development of new pharmaceuticals.
Biochemical Studies: Used in studies to understand its interaction with biological molecules.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Diagnostic Tools: May be used in the development of diagnostic assays.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Polymer Science:
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide
- 2-(4-bromophenyl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(4-fluorophenyl)-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]acetamide can significantly influence its chemical properties, such as its reactivity and interaction with biological targets. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding affinity to certain proteins.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c20-17-7-5-14(6-8-17)11-18(22)21-13-19(23)10-9-15-3-1-2-4-16(15)12-19/h1-8,23H,9-13H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIIYICNQHJEFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)CC3=CC=C(C=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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